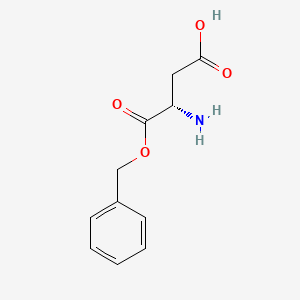

H-Asp-OBzl

Description

Historical Trajectory of Aspartic Acid Derivatives in Peptide Chemistry

The history of peptide synthesis is marked by the development of strategies to selectively form amide bonds between amino acids while protecting reactive functional groups. Early methods, such as the carbobenzoxy (Cbz) group introduced by Bergmann and Zervas in 1932, laid the foundation for reversible Nα-protection nih.gov. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s revolutionized the field, allowing for the rapid assembly of peptide chains on an insoluble support nih.govwikipedia.org. This technique initially utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed under acidic conditions nih.govwikipedia.org.

However, the presence of the free β-carboxyl group in aspartic acid posed challenges, particularly the risk of aspartimide formation, a side reaction involving the intramolecular cyclization between the α-amide nitrogen and the β-carboxyl group iris-biotech.deiris-biotech.debiotage.com. This side reaction is often catalyzed by bases, such as piperidine (B6355638) used in Fmoc deprotection, and can lead to the formation of undesirable by-products, including epimerized α- and β-peptides iris-biotech.deiris-biotech.de. The formation of aspartimides results in lower product yields and complicates purification iris-biotech.deiris-biotech.de.

To mitigate these issues, various protecting groups for the β-carboxyl group of aspartic acid have been developed over time. These protecting groups aim to prevent aspartimide formation and ensure the integrity of the peptide sequence. Strategies have included increasing the steric bulk of the aspartic acid ester moiety or protecting the adjacent amide backbone iris-biotech.debiotage.comresearchgate.net. While tert-butyl ester (OtBu) has been widely used for side-chain protection in the Fmoc/tBu strategy, it is known to be susceptible to base-promoted aspartimide formation during Fmoc removal or peptide coupling researchgate.net. The historical trajectory has thus involved a continuous search for more effective and orthogonal protecting groups to address the specific challenges posed by aspartic acid residues in peptide synthesis.

Fundamental Role of H-Asp-OBzl as a Strategic Building Block in Peptide Synthesis

This compound, the β-benzyl ester of aspartic acid, serves as a crucial building block in peptide synthesis, particularly for introducing aspartic acid residues with a protected side chain. The benzyl (B1604629) ester group is a commonly employed protecting group for carboxylic acids in peptide chemistry due to its stability under various reaction conditions and its cleavage under specific methods, such as hydrogenolysis or strong acid treatment peptide.com.

The use of this compound allows for the selective coupling of the α-carboxyl group to the growing peptide chain while the β-carboxyl group is masked by the benzyl ester. This selective protection is fundamental in preventing unwanted side reactions involving the β-carboxyl group, such as branching or aspartimide formation during the coupling steps bachem.combiosynth.com.

This compound is utilized in both solution-phase and solid-phase peptide synthesis strategies google.com. In Fmoc-based solid-phase peptide synthesis (SPPS), where a base-labile Fmoc group is used for Nα-protection, the benzyl ester serves as a semi-permanent protecting group for the β-carboxyl, typically removed during the final cleavage of the peptide from the resin using strong acid cocktails peptide.com. The hydrochloride salt of this compound is often used, as amino acid esters are generally more stable for storage as salts with strong acids bachem.comcymitquimica.com.

Despite its utility, the use of Asp(OBzl) in Fmoc-based SPPS can still be associated with aspartimide formation, especially when followed by amino acids with less sterically hindered side chains like Gly or Ser oup.comelte.hu. Research has explored this phenomenon, investigating the influence of adjacent amino acids on the rate of aspartimide formation and subsequent side reactions, such as the formation of 1,4-diazepine-2,5-dione derivatives elte.hunih.gov.

Nevertheless, this compound remains a valuable and widely used building block. Its properties, including stability and compatibility with standard peptide coupling reagents and deprotection strategies, contribute to its fundamental role in the synthesis of a wide range of peptides, including those with therapeutic potential chemimpex.com. The ability to efficiently introduce a protected aspartic acid residue is critical for the successful construction of complex peptide sequences with defined structures and biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Incorporation of H Asp Obzl

Chemical Synthesis Pathways for H-Asp-OBzl

The synthesis of this compound involves the selective esterification of the beta-carboxyl group of L-aspartic acid with benzyl (B1604629) alcohol. Various chemical methodologies have been developed for this transformation, aiming for high yields and purity while minimizing side reactions such as alpha-esterification or protection of the alpha-amino group.

Boroxazolidinone Derivative Approach for H-Asp(OBzl)-OH

One established method for the synthesis of H-Asp(OBzl)-OH, which is synonymous with this compound, utilizes a boroxazolidinone derivative intermediate labsolu.caambeed.com. This approach involves the initial formation of a boroxazolidinone from L-aspartic acid (H-Asp-OH) labsolu.ca. A typical procedure involves reacting finely powdered H-Asp-OH with a solution of triethylborane (B153662) (Et3B) in tetrahydrofuran (B95107) (THF) labsolu.ca. This reaction proceeds until the amino acid dissolves, typically within 5-30 minutes depending on the particle size of the starting material labsolu.ca. The resulting boroxazolidinone derivative serves as a protected form of aspartic acid where the alpha-amino and alpha-carboxyl functions are simultaneously blocked, leaving the side chain available for further modification ambeed.com.

Subsequently, the aspartic boroxazolidinone derivative is reacted with benzyl bromide in the presence of a base, such as dicyclohexylamine (B1670486) (DCHA), in a solvent like dimethylformamide (DMF) labsolu.ca. The mixture is typically heated to facilitate the esterification reaction labsolu.ca. After the reaction, the mixture is cooled, and byproducts like DCHA·HBr salt are filtered off labsolu.ca. The product, H-Asp(OBzl)-OH, can then be isolated and purified through steps involving extraction and precipitation, often as a hydrochloride salt, followed by neutralization labsolu.ca. This method has been reported to yield H-Asp(OBzl)-OH with a yield of around 62% in a typical procedure labsolu.ca.

Typical Synthesis Procedure via Boroxazolidinone Derivative:

| Reactant/Reagent | Amount/Concentration | Solvent | Temperature (°C) | Time |

| H-Asp-OH | 10 mmol | THF | Room Temperature | 5-30 minutes |

| Et3B (1 M solution) | 12 mmol | THF | Room Temperature | 5-30 minutes |

| Asp boroxazolidinone | 10 mmol | DMF | 60-70 | 5 minutes |

| DCHA | 50 mmol | DMF | 60-70 | 5 minutes |

| Benzyl bromide | 10 mmol | DMF | 60-70 | 5 minutes |

Reported Yield for H-Asp(OBzl)-OH via Boroxazolidinone Approach:

| Product | Yield (%) |

| H-Asp(OBzl)-OH | 62 |

Integration Strategies in Peptide Synthesis

This compound and its protected derivatives are widely integrated into peptide synthesis strategies, serving as a crucial building block for incorporating aspartic acid residues with a protected beta-carboxyl group fishersci.cafishersci.dkchemimpex.comnih.gov. The choice of peptide synthesis methodology, either solution-phase or solid-phase, dictates the specific form of this compound used and the strategies for its incorporation and subsequent deprotection.

Solution-Phase Peptide Synthesis (SPPS) Utilizing this compound

In solution-phase peptide synthesis (SPPS), peptides are synthesized in a homogeneous solution. This compound, often with the alpha-amino group protected (e.g., as Boc-Asp(OBzl)-OH or Z-Asp(OBzl)-OH), can be utilized in this approach. Protected amino acids are coupled sequentially in solution using various coupling reagents. The benzyl ester protecting group on the beta-carboxyl of aspartic acid provides necessary protection during the formation of peptide bonds at the alpha-carboxyl and alpha-amino groups. After the peptide chain is assembled, the benzyl ester can be removed. A common method for the removal of the benzyl ester in solution phase is catalytic hydrogenation.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique where the peptide chain is assembled while anchored to an insoluble resin support. This compound, typically in an N-protected form such as Boc-Asp(OBzl)-OH or Fmoc-Asp(OBzl)-OH, is incorporated into the growing peptide chain on the solid support.

In Boc-based SPPS, Boc-Asp(OBzl)-OH is a commonly used derivative. The Boc group is removed with acid (e.g., TFA), and the subsequent amino acid is coupled. The benzyl ester side-chain protection on aspartic acid is stable to the conditions used for Boc removal. Cleavage of the peptide from the resin and removal of side-chain protecting groups, including the benzyl ester of aspartic acid, are typically performed simultaneously using strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Cleavage at low temperatures (5°C or lower) is recommended to minimize side reactions.

In Fmoc-based SPPS, Fmoc-Asp(OBzl)-OH can also be used. The Fmoc group is removed under basic conditions (e.g., piperidine). While the benzyl ester is generally compatible with Fmoc chemistry, the use of Asp(OBzl) in Fmoc SPPS is associated with potential side reactions, particularly aspartimide formation. Aspartimide formation involves the intramolecular cyclization of the peptide chain onto the beta-carboxyl group of aspartic acid, which can lead to truncated or modified peptides.

Positional and Sequence-Specific Incorporation of this compound

The successful incorporation of this compound in peptide synthesis, especially in SPPS, can be influenced by its position within the peptide sequence and the nature of the adjacent amino acids. The propensity for side reactions, such as aspartimide formation and subsequent 1,4-diazepine-2,5-dione formation, is highly sequence-dependent. Sequences containing -Asp(OBzl)-Gly-, -Asp(OBzl)-Asp-, -Asp(OBzl)-Asn-, -Asp(OBzl)-Arg-, -Asp(OBzl)-Thr-, and -Asp(OBzl)-Cys- are particularly susceptible to aspartimide formation. The amino acid immediately following the aspartic acid residue (the Xaa in -Asp-Xaa-) significantly influences the rate of this side reaction. The bulkiness of the amino acid preceding aspartic acid can also play a role. Careful consideration of the peptide sequence and potential side reactions is necessary when incorporating Asp(OBzl), particularly in Fmoc-based SPPS of challenging sequences. Alternative aspartic acid protecting groups, such as the tert-butyl ester (OtBu) or cyclohexyl ester (OcHx), are often preferred in Fmoc SPPS due to their reduced propensity for aspartimide formation.

Enzymatic Synthesis Approaches Employing this compound

Enzymatic synthesis offers an alternative approach for peptide bond formation, utilizing enzymes as catalysts. While chemical methods are predominant for the synthesis of this compound itself, enzymatic methods have been explored for incorporating aspartic acid derivatives, including those protected with benzyl esters, into peptides.

Immobilized enzymes, such as penicillin G acylase (PGA), have been investigated for catalyzing the N-alpha protection of amino acid derivatives. This compound has been used as a substrate in such enzymatic protection reactions, although moderate yields were reported for beta-carboxy free aspartic acid esters.

Proteases, such as thermolysin, can catalyze peptide bond formation under suitable conditions. Z-Asp-OBzl has been demonstrated as an acyl donor in thermolysin-catalyzed peptide synthesis reactions. For instance, the reaction between Z-Asp-OBzl and H-Phe-OMe catalyzed by thermolysin yielded the dipeptide Z-Asp-Phe-OMe. Enzymatic synthesis can offer advantages such as high specificity and milder reaction conditions compared to some chemical methods. Studies have explored the use of Z-Asp-OBzl with various nucleophiles, including H-Phe-NH2, H-Phe-NH-(CH2)2-OH, and H-Met-OMe, in enzymatic coupling reactions. The feasibility of enzymatic reactions involving benzyl-protected aspartic acid derivatives highlights the potential of biocatalysis in the synthesis of peptides containing this residue.

Examples of Enzymatic Peptide Synthesis Utilizing Z-Asp-OBzl:

| Acyl Donor | Nucleophile | Enzyme | Product | Reported Yield (%) |

| Z-Asp-OBzl | H-Phe-OMe | Thermolysin | Z-Asp-Phe-OMe | 5 |

| Z-Asp-OBzl | H-Phe-NH2 | Thermolysin | Z-Asp-Phe-NH2 | 54 |

| Z-Asp-OBzl | H-Met-OMe | Thermolysin | Z-Asp-Met-OMe | 50 |

Penicillin G Acylase Catalysis in the Synthesis of N-Phenylacetyl Aspartic Acid α,β-Dibenzyl Ester

Penicillin G acylase (PGA, EC 3.5.1.11) is a widely utilized enzyme in the pharmaceutical industry, primarily known for its role in the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins. Beyond its hydrolytic activity, PGA can also catalyze the reverse reaction, amide synthesis, under appropriate conditions. This synthetic capability has been explored for the enzymatic introduction of phenylacetyl groups onto various amino acid and peptide derivatives, including fully protected aspartic acid esters like H-Asp(OBzl)-OBzl.

The enzymatic N-α-phenylacetylation of fully carboxy-protected amino acid derivatives, such as L-aspartic acid α,β-dibenzyl ester (H-Asp(OBzl)-OBzl), using immobilized PGA has been investigated as a method for introducing the phenylacetyl (PhAc) protecting group. This reaction typically involves phenylacetic acid as the acyl donor and the amino acid ester as the nucleophile. Studies have demonstrated that high synthetic yields can be achieved for fully carboxy-protected derivatives in biphasic systems under thermodynamic control. fishersci.sefishersci.caatamankimya.com

Research findings indicate that the introduction of a N-α-phenylacetyl moiety into various fully carboxy-protected amino acids, including H-Gly-OMe, H-Gly-OBzl, H-Met-OEt, H-Asp(OBut)-OMe, H-Asp(OMe)-OMe, and H-Asp(OBzl)-OBzl, using immobilized PGA as a catalyst in biphasic systems under thermodynamic control results in high yields ranging from 86% to 97%. fishersci.sefishersci.caatamankimya.com This contrasts with the moderate yields (50–62%) obtained for the N-α protection of β-carboxy free, α-carboxy esters of aspartic acid, such as H-Asp-OMe and this compound, when conducted in methanol (B129727)/buffer mixtures under kinetic control. fishersci.sefishersci.ca

The enzymatic synthesis using PGA exhibits high specificity for phenylacetic acid as the acyl component. fishersci.ca The use of immobilized PGA offers advantages such as improved enzyme stability and reusability, making the process more suitable for potential large-scale applications. fishersci.sefishersci.caatamankimya.com

The following table summarizes typical yield ranges reported for the N-α-phenylacetylation of various fully carboxy-protected amino acid derivatives, including H-Asp(OBzl)-OBzl, catalyzed by immobilized Penicillin G Acylase in biphasic systems under thermodynamic control:

| Amino Acid Derivative Substrate | Reported Yield Range (%) | Reaction Control | System Type |

| H-Gly-OMe | 86–97 | Thermodynamic | Biphasic |

| H-Gly-OBzl | 86–97 | Thermodynamic | Biphasic |

| H-Met-OEt | 86–97 | Thermodynamic | Biphasic |

| H-Asp(OBut)-OMe | 86–97 | Thermodynamic | Biphasic |

| H-Asp(OMe)-OMe | 86–97 | Thermodynamic | Biphasic |

| H-Asp(OBzl)-OBzl | 86–97 | Thermodynamic | Biphasic |

Note: Data compiled from reported research findings on N-α-phenylacetylation catalyzed by immobilized Penicillin G Acylase. fishersci.sefishersci.caatamankimya.com

This enzymatic approach provides a chemo- and regioselective method for the introduction of the phenylacetyl protecting group onto the alpha-amino group of fully protected aspartic acid, leaving the benzyl ester functionalities intact.

Protective Group Chemistry and Mechanistic Principles of H Asp Obzl

H-Asp-OBzl as a Carboxyl Protecting Group in Peptide Synthesis

In peptide synthesis, the carboxyl group intended to remain free for coupling must be unprotected, while other carboxyl functions, such as the beta-carboxyl group of aspartic acid, require protection. The benzyl (B1604629) ester group is frequently employed for this purpose fishersci.caflybase.org. This compound features a benzyl ester protecting the alpha-carboxyl group of aspartic acid, leaving the amino group free for subsequent coupling reactions. Alternatively, the benzyl ester can be used to protect the beta-carboxyl group of aspartic acid, as seen in derivatives like H-Asp(OBzl)-OH, where the alpha-carboxyl group is free and the beta-carboxyl is protected as a benzyl ester. The choice of which carboxyl group to protect depends on the desired peptide sequence and synthetic strategy.

Benzyl esters are introduced by standard esterification methods and are stable under typical peptide coupling conditions fishersci.ca. They are commonly utilized in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy fishersci.sefishersci.se. In SPPS, the C-terminal amino acid is often attached to a solid support through a linkage that may itself be a type of benzyl ester bond flybase.orgdsmz.de.

Orthogonal Protection Strategies Involving this compound

Orthogonal protection is a strategy in peptide synthesis that allows for the selective removal of different protecting groups under distinct reaction conditions without affecting other protected functionalities fishersci.sefishersci.sefishersci.at. This principle is fundamental for the stepwise assembly of peptide chains and the final deprotection.

The benzyl ester group, as utilized in this compound or Asp(OBzl)-OH, is a key component of the Boc/Bzl protection strategy fishersci.sefishersci.seatamanchemicals.com. In this scheme, the alpha-amino group is typically protected with the tert-butoxycarbonyl (Boc) group, which is acid-labile and removed by treatment with mild to moderate acids like trifluoroacetic acid (TFA) fishersci.caatamanchemicals.comguidetopharmacology.org. Side-chain protecting groups, including the benzyl ester on aspartic acid, are generally more stable to these milder acidic conditions and are removed in a final deprotection step using stronger acids like HF or TFMSA, or by catalytic hydrogenolysis flybase.orgfishersci.seatamanchemicals.comfishersci.nl.

While the Boc/Bzl strategy is widely used and effective, it is considered "quasi-orthogonal" compared to the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy fishersci.seatamanchemicals.com. In the Boc/Bzl approach, both the Boc group and benzyl esters are acid-sensitive, although they are cleaved by acids of different strengths fishersci.seatamanchemicals.com. The Boc group is removed by relatively mild acidolysis (e.g., TFA), while benzyl esters require stronger acidic conditions (e.g., HF) or catalytic hydrogenolysis fishersci.caflybase.orgfishersci.seatamanchemicals.com. This difference in acid lability allows for their sequential removal. In contrast, the Fmoc group is removed by base-mediated elimination, and tert-butyl esters are cleaved by acidolysis, representing truly orthogonal deprotection mechanisms fishersci.cafishersci.seatamanchemicals.comguidetopharmacology.org.

Reactivity Profiles and Mitigation of Undesirable Side Reactions Involving H Asp Obzl

Aspartimide Formation: Mechanistic Pathways and Influencing Factors

Aspartimide formation is a prevalent side reaction in peptide synthesis involving aspartic acid derivatives, particularly under basic conditions. It occurs through an intramolecular cyclization where the nitrogen of the alpha-carboxyl amide bond attacks the beta-carbonyl carbon of the protected aspartic acid side chain. iris-biotech.demdpi.com This results in the formation of a five-membered succinimide (B58015) ring (aspartimide) and the release of the beta-carboxyl protecting group. iris-biotech.deiris-biotech.de The formed aspartimide is susceptible to rapid epimerization at the alpha-carbon and subsequent ring opening by nucleophiles like water or the deprotection base (e.g., piperidine), leading to a mixture of alpha- and beta-peptides, including epimerized forms and piperidides. iris-biotech.denih.gov This can generate up to nine different by-products. sigmaaldrich.com

Sequence Dependency of Aspartimide Formation (e.g., -Asp(OBzl)-Gly, -Asp(OBzl)-Ser)

The propensity for aspartimide formation is strongly dependent on the amino acid residue immediately following the aspartic acid. iris-biotech.denih.gov Sequences containing -Asp-Xaa- motifs are particularly susceptible, with Glycine (B1666218) (Gly) being the most problematic due to its minimal steric hindrance. iris-biotech.denih.govoup.comrsc.org Other amino acids that increase susceptibility include Asp, Asn, Arg, Thr, and Cys. iris-biotech.denih.govgoogle.comresearchgate.net For instance, sequences like -Asp(OBzl)-Gly- and -Asp(OBzl)-Ser- are known to be highly prone to this side reaction. oup.compeptide.com Studies have shown that treating an -Asp(OBzl)-Gly- sequence with 20% piperidine (B6355638) in DMF for 10 minutes can result in 100% aspartimide formation. oup.com

Influence of Deprotection Reagents and Conditions (e.g., Piperidine, DBU)

Aspartimide formation is significantly promoted by strong bases commonly used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), such as piperidine and DBU. iris-biotech.demdpi.comiris-biotech.depeptide.com Piperidine, typically used as a 20% solution in DMF, is a strong nucleophilic base that facilitates the intramolecular cyclization. mdpi.compeptide.com DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), while faster for Fmoc removal, also catalyzes aspartimide formation and should generally be avoided when aspartic acid residues are present in the peptide-resin. peptide.compeptide.combzchemicals.com The duration of exposure to these bases also directly impacts the extent of aspartimide formation. researchgate.net

Advanced Strategies for Aspartimide Formation Suppression

Several strategies have been developed to mitigate aspartimide formation during peptide synthesis involving protected aspartic acid.

Application of Sterically Hindered Protecting Groups (Comparative Analysis)

Utilizing sterically hindered protecting groups on the beta-carboxylic acid of aspartic acid is a common approach to reduce aspartimide formation. The increased bulk hinders the intramolecular attack by the backbone amide nitrogen. oup.comgoogle.comadvancedchemtech.comacs.org While the standard tert-butyl (tBu) ester offers some protection, more bulky groups provide better suppression. mdpi.comoup.comgoogle.comadvancedchemtech.com Comparative studies have shown varying degrees of effectiveness for different protecting groups: ODie > OMpe > OtBu > O-1-adamantyl > trityl-based > OBzl, OAll, O-phenacyl. nih.govresearchgate.net Bulky acyclic aliphatic protecting groups, such as the 2,4-dimethyl-3-pentyl ester, have demonstrated greater resistance to base-catalyzed aspartimide formation compared to rigid cyclic alkyl esters. researchgate.netbzchemicals.com Novel derivatives like the 3-ethyl-3-pentyl (Epe) and 5-butyl-5-nonyl (Bno) esters have shown excellent protection against this side reaction, even in challenging sequences like Asp-Gly. nih.govsigmaaldrich.com

Table 1: Comparative Aspartimide Formation with Different Protecting Groups

| Aspartate Protecting Group | Sequence Context (Example) | Deprotection Conditions (Example) | Aspartimide Formation | Reference |

| OBzl | -Asp(OBzl)-Gly- | 20% Piperidine in DMF (10 min) | 100% | oup.com |

| OChx | -Asp(OChx)-Gly- | 20% Piperidine in DMF (per cycle) | ~2.5% | oup.com |

| OtBu | -Asp(OtBu)-Gly- | 20% Piperidine in DMF (per cycle) | ~0.3% | oup.com |

| OMpe | VKDXYI (X=G, N, R) | 20% Piperidine in DMF (simulated 100 cycles) | Significant (lower than OtBu) | sigmaaldrich.comadvancedchemtech.com |

| OBno | VKDXYI (X=G, N, R) | 20% Piperidine in DMF (simulated 100 cycles) | Negligible (as low as 0.1%/cycle for X=G) | sigmaaldrich.com |

| O-2-Adamantyl | Not specified | 55% Piperidine | Suppressed | researchgate.net |

| 2,4-dimethyl-3-pentyl ester | Not specified | Base-catalyzed conditions | Significantly reduced | researchgate.netbzchemicals.com |

Utilization of Cyanosulfurylides (CSYs) as Carboxylic Acid Protecting Groups

A more recent and highly effective strategy involves the use of cyanosulfurylides (CSYs) to mask the beta-carboxylic acid side chain of aspartate. iris-biotech.deresearchgate.netnih.gov Unlike ester-based protecting groups which have a C-O bond susceptible to nucleophilic attack, the CSY group utilizes a stable C-C bond to mask the carboxylate. iris-biotech.denih.gov This structural difference renders the CSY group exceptionally stable under standard SPPS conditions, including exposure to strong bases like piperidine, thereby completely suppressing aspartimide formation. iris-biotech.deresearchgate.netnih.gov Asp(CSY) building blocks also offer enhanced solubility compared to some bulky hydrophobic ester derivatives. iris-biotech.de The CSY group is typically cleaved under oxidative conditions using electrophilic halogen species like N-chlorosuccinimide (NCS) after peptide assembly. iris-biotech.deresearchgate.netnih.gov While highly effective for aspartimide prevention, the oxidative cleavage can be incompatible with certain amino acid residues like methionine and some cysteine protecting groups, necessitating careful consideration of the peptide sequence. rsc.org

Racemization Dynamics and Stereochemical Integrity Control

Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is another critical concern in peptide synthesis. While aspartimide formation primarily leads to isomerization (alpha to beta peptide linkage) and epimerization via the cyclic intermediate, direct racemization at the alpha-carbon of aspartic acid can also occur, particularly under basic conditions. iris-biotech.demdpi.comthieme-connect.de The alpha proton of an amino acid can be abstracted by a base, generating a planar carbanion intermediate. mdpi.comthieme-connect.de Reprotonation can then occur from either face, leading to a racemic mixture. mdpi.com

Aspartimide formation itself contributes to the loss of stereochemical integrity because the aspartimide intermediate is chirally labile and undergoes rapid epimerization. iris-biotech.desigmaaldrich.com Subsequent ring opening yields epimerized alpha- and beta-aspartyl peptides. iris-biotech.denih.govsigmaaldrich.com The presence of D-aspartate impurities is a direct consequence of this process and can be difficult to remove due to similar physicochemical properties to the desired L-aspartyl peptide. sigmaaldrich.com

Controlling stereochemical integrity when using H-Asp-OBzl, or any aspartate derivative, requires careful selection of coupling reagents, additives, and deprotection conditions. Coupling methods that minimize the formation of oxazol-5(4H)-one intermediates, which are prone to racemization, are preferred. mdpi.comthieme-connect.de The use of certain additives during coupling can also suppress racemization. mdpi.com Furthermore, minimizing exposure to strong bases during Fmoc deprotection steps is crucial to reduce both aspartimide formation and direct alpha-carbon racemization. mdpi.comrsc.org While some studies focus on racemization in other amino acids like Histidine or Phenylglycine, the principles of base-catalyzed alpha-proton abstraction and intermediate stability are relevant to aspartic acid as well. mdpi.comoup.com

Factors Contributing to Racemization during Peptide Coupling Reactions

Racemization, the conversion of a chiral center into its enantiomer, is a significant challenge in peptide synthesis, leading to the formation of diastereomers that are often difficult to separate from the desired product highfine.comthieme-connect.de. For this compound, racemization primarily occurs at the α-carbon. This process is often facilitated by the activation of the carboxyl group during peptide bond formation highfine.commdpi.com. The activated intermediate can undergo enolization or oxazolone (B7731731) formation, leading to the loss of stereochemical integrity at the α-carbon highfine.comthieme-connect.demdpi.com.

Several factors contribute to the propensity of this compound to racemize:

Activation Method: The choice of coupling reagent and activation strategy plays a critical role. Some activation methods are more prone to inducing racemization than others highfine.commdpi.combachem.com. Carbodiimide-based coupling reagents, for instance, can lead to the formation of oxazolones, which are intermediates susceptible to racemization mdpi.combachem.com.

Presence of Base: Bases are commonly used in peptide synthesis to neutralize acidic byproducts or deprotect amino groups highfine.combachem.com. However, bases can also abstract the α-proton, especially when the α-carbon's acidity is increased by an adjacent activated carbonyl group, leading to racemization highfine.comthieme-connect.demdpi.com. The strength and steric hindrance of the base can influence the extent of racemization highfine.com.

Solvent: The solvent used in the coupling reaction can affect the rate of racemization by influencing the stability of intermediates and the effectiveness of bases mdpi.com.

Temperature: Higher reaction temperatures generally increase the rate of chemical reactions, including racemization mdpi.com.

Amino Acid Sequence: The amino acid coupled to this compound can also influence racemization. The nature of the amino acid following the aspartic acid residue is particularly important nih.govelte.hu. Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are known to be particularly prone to side reactions, including those that can lead to racemization peptide.comoup.compeptide.comnih.gov.

Side Chain Protection: While the benzyl (B1604629) ester protects the β-carboxyl group, its electronic and steric properties can still influence the α-carbon's susceptibility to racemization under certain conditions.

Analytical Methodologies for Racemization Detection and Quantitation

Accurate assessment of racemization is essential for optimizing synthesis protocols and ensuring peptide purity. Various analytical techniques are employed to detect and quantify the extent of racemization in peptides containing aspartic acid residues:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and diastereomers. By using a chiral stationary phase, the desired L-peptide can be separated from the undesired D-isomer formed by racemization at the aspartic acid residue thieme-connect.deub.edu. The ratio of the peak areas of the enantiomers/diastereomers allows for the quantitation of racemization thieme-connect.deub.edu.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (MS), can also be used for racemization analysis, particularly after hydrolysis of the peptide and derivatization of the resulting amino acids with a chiral reagent nih.govnih.gov.

Amino Acid Analysis (AAA) with Chiral Reagents: This method involves hydrolyzing the peptide to its constituent amino acids, reacting them with a chiral reagent (such as Marfey's reagent), and then analyzing the resulting diastereomers by techniques like HPLC thieme-connect.deresearchgate.net. This allows for the determination of the enantiomeric ratio of aspartic acid within the peptide thieme-connect.deresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR spectroscopy can be used to detect the presence of diastereomers resulting from racemization, particularly if the different spatial arrangements lead to distinguishable spectroscopic signals ub.edu.

Enzymatic Digestion Coupled with Mass Spectrometry: Enzymatic digestion of the peptide followed by MS analysis can sometimes reveal the presence of modified or epimerized residues researchgate.net.

These methods provide the sensitivity and resolution required to detect even low levels of racemization, which is crucial for the synthesis of high-purity peptides.

Strategies for Mitigating Racemization and Maintaining Stereochemical Purity

Minimizing racemization during peptide synthesis involving this compound requires careful selection of reagents and reaction conditions:

Coupling Reagent Selection: Choosing coupling reagents that minimize oxazolone formation or promote rapid coupling can reduce racemization mdpi.combachem.com. Additives like HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-aza-benzotriazole), or OxymaPure are commonly used in conjunction with carbodiimides to suppress racemization by forming activated esters that are less prone to epimerization highfine.commdpi.combachem.compeptide.comwikipedia.org.

Base Selection and Concentration: Using weaker or sterically hindered bases can reduce the rate of α-proton abstraction and thus minimize racemization highfine.combachem.com. Controlling the concentration of the base is also important.

Solvent Effects: The choice of solvent can influence the reaction pathway and the stability of intermediates. Optimization of the solvent system can help reduce racemization.

Temperature Control: Performing coupling reactions at lower temperatures can slow down the racemization rate mdpi.comnih.gov.

Protecting Group Strategies: While this compound is commonly used, alternative protecting groups for the β-carboxyl group of aspartic acid that offer increased steric hindrance have been explored to reduce aspartimide formation and subsequent issues, although complete elimination of side reactions is not always achieved oup.compeptide.combiotage.com. Backbone protection strategies have also been investigated to prevent aspartimide formation, which can be linked to racemization peptide.comnih.govbiotage.com.

Optimized Deprotection Conditions: In Fmoc-based synthesis, the conditions for removing the Fmoc group can influence aspartimide formation, which can be related to racemization. Adding HOBt to the deprotection solution or using weaker bases like piperazine (B1678402) can help mitigate this peptide.combiotage.comresearchgate.net.

By carefully controlling these factors, the extent of racemization can be significantly reduced, leading to higher yields of the desired stereochemically pure peptide.

Other Observed Side Reactions (e.g., 1,4-Diazepine-2,5-dione Formation)

Beyond racemization, this compound is also susceptible to other side reactions that can complicate peptide synthesis. One notable side reaction is the formation of 1,4-diazepine-2,5-dione derivatives nih.govelte.hunih.govacs.org. This cyclic byproduct can form during solid-phase peptide synthesis, particularly when using the Fmoc strategy and sequences containing Asp(OBzl) nih.govelte.hu.

The formation of the 1,4-diazepine-2,5-dione ring is reported to occur from an aspartimide intermediate, which itself is a common byproduct in peptides containing aspartic acid, especially those with a C-terminal glycine or other small, less hindered amino acids peptide.comnih.govelte.huoup.compeptide.comnih.gov. The aspartimide ring can undergo further transformation to form the seven-membered 1,4-diazepine-2,5-dione ring structure nih.govelte.hu.

Factors influencing 1,4-diazepine-2,5-dione formation include the nature of the amino acid following the Asp(OBzl) residue and the bulkiness of the amino acid preceding it nih.govelte.hu. This side reaction can lead to chain termination and reduce the yield of the desired peptide elte.hu. While undesirable in the context of linear peptide synthesis, the formation of diazepine (B8756704) derivatives can be of interest for the synthesis of cyclic peptides with potential biological activities nih.gov.

Other potential side reactions involving aspartic acid derivatives in peptide synthesis include the formation of β-aspartyl peptides (iso-peptides) resulting from the opening of the succinimide (aspartimide) intermediate peptide.comoup.compeptide.com. This isomerization can also affect peptide activity and purification peptide.comoup.com.

Applications of H Asp Obzl in Complex Molecular Architectures

Polypeptide Synthesis and Advanced Polymer Chemistry

In the realm of polymer science, H-Asp-OBzl is a key component in the production of synthetic polypeptides and advanced polymer structures. Its utility stems from its ability to act as an initiator in polymerization reactions, paving the way for the creation of materials with tailored properties and functionalities.

Synthesis of Copolypeptides and Multiblock Terpolymers

This compound functions as an effective initiator for the synthesis of complex copolypeptides, including diblock, triblock, and multiblock terpolymers. The synthesis of such block copolymers is generally achieved through the sequential ring-opening polymerization (ROP) of different α-amino acid N-carboxyanhydrides (NCAs). In this process, the primary amine of this compound initiates the polymerization of the first type of NCA monomer.

Once the first block is formed, the resulting polymer chain retains a reactive amine terminus, which is then used to initiate the polymerization of a second, different NCA monomer. This sequential addition can be repeated with a third monomer to create a terpolymer, with each block having a distinct amino acid composition. This method allows for the creation of well-defined block copolypeptides. illinois.edu While various initiators are used in practice, the fundamental mechanism relies on a primary amine to start the chain reaction, a role for which this compound is well-suited. The benzyl (B1604629) group on the aspartate residue also imparts hydrophobicity, influencing the solubility and self-assembly characteristics of the resulting polymers.

Role in Ring-Opening Polymerization of Asp(OBzl)-N-Carboxyanhydride (NCA)

This compound plays a direct and crucial role as an initiator in the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride monomer, β-benzyl L-aspartate N-carboxyanhydride (Asp(OBzl)-NCA). The polymerization proceeds via the "normal amine mechanism" (NAM), a nucleophilic ring-opening chain growth process. illinois.eduresearchgate.net

The mechanism unfolds in distinct steps:

Initiation: The primary amine of this compound acts as a nucleophile, attacking the C5 carbonyl carbon of the Asp(OBzl)-NCA monomer.

Ring-Opening: This attack leads to the opening of the anhydride (B1165640) ring.

Decarboxylation: The resulting intermediate rapidly eliminates a molecule of carbon dioxide (CO2).

Propagation: A new primary amine terminus is generated, which can then attack another NCA monomer, propagating the polypeptide chain.

This process allows for the synthesis of poly(γ-benzyl-L-aspartate) (PBLA), a widely studied homopolypeptide. The initiator, this compound, becomes covalently bonded to the C-terminus of the resulting polymer chain. The control over this initiation and propagation process is fundamental to producing polypeptides with predictable molecular weights and defined structures. illinois.edu

Construction of Biologically Active Peptides and Innovative Derivatives

The benzyl-protected side chain of this compound makes it an indispensable tool in the synthesis of peptides and related molecules with specific biological functions. The protecting group strategy is essential for achieving the desired final product with high purity and yield.

Prodrug Synthesis Incorporating this compound

This compound and its derivatives are valuable in the design of prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. The benzyl ester on the aspartic acid side chain can function as a temporary "promoieity" to mask the polar carboxylic acid group. This masking increases the lipophilicity of the parent molecule, which can enhance its ability to cross biological membranes and improve its bioavailability. mdpi.com

Once the prodrug reaches its target or enters systemic circulation, endogenous enzymes such as esterases can cleave the benzyl ester bond. This enzymatic hydrolysis unmasks the carboxylic acid, releasing the active form of the peptide or drug molecule. This strategy is a key aspect of medicinal chemistry for improving the pharmacokinetic properties of therapeutic agents. mdpi.com

Peptidomimetics and Enzyme Inhibitor Design Utilizing Asp(OBzl) Residues

In the design and synthesis of peptidomimetics and peptide-based enzyme inhibitors, particularly for targets like aspartic proteases, the precise sequence and stereochemistry of amino acid residues are critical. The synthesis of these complex molecules, often performed using Fmoc solid-phase peptide synthesis (SPPS), faces a significant challenge known as aspartimide formation. sigmaaldrich.com This side reaction occurs at aspartic acid residues, leading to the formation of a cyclic imide that can result in impurities and compromise the integrity of the final product. sigmaaldrich.com

Utilizing this compound (in its N-terminally protected form, e.g., Fmoc-Asp(OBzl)-OH) is a critical strategy to circumvent this problem. The benzyl ester protects the side-chain carboxylic acid, preventing it from attacking the peptide backbone and forming the undesired aspartimide ring during the synthesis cycles. nih.govnih.gov This protection ensures that the correct peptide chain is assembled, which is paramount for achieving the specific three-dimensional structure required for biological activity, such as inhibiting a target enzyme. After the peptide is fully synthesized, the benzyl group is removed during the final cleavage and deprotection step.

| Synthetic Challenge | Undesired Byproduct | Role of Asp(OBzl) Building Block | Outcome |

|---|---|---|---|

| Aspartimide Formation | Cyclic Imide Intermediate, α- and β-peptide impurities | The benzyl ester protects the side-chain carboxyl group, preventing intramolecular cyclization. | Preservation of correct peptide backbone and high-purity synthesis. |

| Racemization | D-Aspartyl peptides | By preventing the formation of the chirally labile aspartimide intermediate, the original stereochemistry is maintained. sigmaaldrich.com | Ensures synthesis of the correct enantiomer for specific biological recognition. |

Synthesis of Complex Peptide Conjugates Featuring this compound

This compound, as an N-protected building block, is integral to the solid-phase synthesis of complex peptide conjugates. These conjugates link a peptide to another molecular entity, such as a small-molecule drug (creating a peptide-drug conjugate), a fluorescent dye for imaging, or a polymer like polyethylene (B3416737) glycol (PEGylation) to improve drug stability and circulation time. epslibrary.at

Participation in Directed C-H Functionalization of Peptides

The benzyl-protected aspartic acid residue, this compound, serves as an effective endogenous directing group in palladium-catalyzed late-stage C-H functionalization of peptides. This approach allows for the precise modification of amino acid residues within a peptide sequence, offering a powerful tool for creating complex molecular architectures and introducing unnatural amino acids. The carboxymethyl group of the aspartic acid side chain is thought to play a crucial role in this process by coordinating with the palladium catalyst and directing it to a specific C-H bond, facilitating its activation.

Detailed research has demonstrated the utility of the Asp residue in directing the arylation and alkynylation of C(sp³)–H bonds in adjacent amino acid residues, particularly alanine (B10760859) (Ala). These transformations are significant as they provide a direct method for synthesizing peptides containing valuable substructures like tyrosine (Tyr) and phenylalanine (Phe) analogues, as well as alkynylated Ala derivatives.

A key study in this area explored the use of the natural Asp side chain as an endogenous directing group for the modification of peptides containing both L- and D-alanine. The reactions were found to proceed under mild conditions, highlighting the practicality of this method for modifying complex peptides.

The general reaction conditions for the Asp-directed C-H arylation typically involve a palladium catalyst, such as palladium(II) acetate, an oxidant, and a suitable solvent. The reaction demonstrates a broad substrate scope with respect to the arylating agent, tolerating a variety of functional groups.

Table 1: Asp-Directed C(sp³)–H Arylation of Peptides

| Entry | Peptide Substrate | Arylating Agent | Product | Yield (%) |

| 1 | Boc-Ala-Asp(OBzl)-OMe | 1-iodo-4-methoxybenzene | Boc-Tyr(Me)-Asp(OBzl)-OMe | 86 |

| 2 | Boc-Ala-Asp(OBzl)-OMe | 1-iodo-4-fluorobenzene | Boc-Phe(4-F)-Asp(OBzl)-OMe | 75 |

| 3 | Boc-D-Ala-Asp(OBzl)-OMe | 1-iodonaphthalene | Boc-(1-Nal)-Asp(OBzl)-OMe | 68 |

| 4 | Boc-Ala-Asp(OBzl)-NH₂ | 1-iodo-3-methylbenzene | Boc-Phe(3-Me)-Asp(OBzl)-NH₂ | 71 |

Similarly, the Asp-directed C-H alkynylation utilizes a palladium catalyst in the presence of a silver salt co-catalyst. This reaction also exhibits good functional group tolerance and provides a direct route to peptides containing synthetically versatile alkyne moieties.

Table 2: Asp-Directed C(sp³)–H Alkynylation of Peptides

| Entry | Peptide Substrate | Alkynylating Agent | Product | Yield (%) |

| 1 | Boc-Ala-Asp(OBzl)-OMe | (Triisopropylsilyl)acetylene | Boc-Ala(TIPS-ethynyl)-Asp(OBzl)-OMe | 81 |

| 2 | Boc-Ala-Asp(OBzl)-OMe | Phenylacetylene | Boc-Ala(phenylethynyl)-Asp(OBzl)-OMe | 65 |

| 3 | Boc-D-Ala-Asp(OBzl)-OMe | 1-ethynyl-4-fluorobenzene | Boc-D-Ala(4-F-phenylethynyl)-Asp(OBzl)-OMe | 72 |

| 4 | Boc-Ala-Asp(OBzl)-NH₂ | Cyclopropylacetylene | Boc-Ala(cyclopropylethynyl)-Asp(OBzl)-NH₂ | 58 |

This methodology is not limited to dipeptides and has been successfully applied to longer peptide chains, demonstrating its potential for the late-stage functionalization of more complex biomolecules. The ability to use the side chain of a natural amino acid as a directing group avoids the need for external, often cumbersome, directing groups that require additional steps for installation and removal. The this compound residue, therefore, represents a valuable component in the design of synthetic strategies aimed at producing structurally diverse and functionally complex peptides.

Analytical and Characterization Methodologies for H Asp Obzl and Its Peptide Conjugates

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of H-Asp-OBzl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. azooptics.com

In ¹H-NMR, the number of signals corresponds to the number of chemically non-equivalent protons. azooptics.com The chemical shift of these signals indicates the electronic environment of the protons, while the integration of each signal reveals the relative number of protons. mnstate.edu The splitting pattern, governed by the n+1 rule, provides information about adjacent, non-equivalent protons. azooptics.com For this compound, specific proton signals are expected for the amino acid backbone, the benzyl (B1604629) protecting group's aromatic ring, and its methylene (B1212753) group. While a specific spectrum for this compound is not detailed in the provided sources, analysis of a closely related compound, Boc-L-aspartic acid 4-benzyl ester, provides insight into the expected chemical shifts. chemicalbook.com

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.35 | Multiplet | 5H |

| Benzyl (CH₂) | ~5.15 | Singlet | 2H |

| α-CH | ~4.0-4.5 | Multiplet | 1H |

| β-CH₂ | ~2.8-3.1 | Multiplet | 2H |

| Amine (NH₂) | Variable | Broad Singlet | 2H |

¹³C-NMR spectroscopy complements ¹H-NMR by revealing the number and types of distinct carbon environments within the molecule, aiding in the determination of the complete carbon framework. azooptics.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The technique is based on the absorption of infrared light by molecules, which causes molecular vibrations at specific frequencies. mdpi.com The resulting absorption spectrum serves as a molecular "fingerprint". mdpi.com For this compound, characteristic absorption bands would confirm the presence of key functional groups such as the carboxylic acid, the ester, the amine, and the aromatic ring. Spectroscopic analyses of L-aspartic acid show characteristic peaks that are relevant for interpreting the spectrum of its derivatives. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=C (Aromatic) | Stretching | 1600-1450 |

High-Resolution Chromatographic Techniques

Chromatographic methods are essential for separating this compound and its peptide conjugates from impurities and for quantifying their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. actascientific.com This method is effective for assessing purity and quantifying components in a mixture. nih.gov For instance, the purity of the related compound Boc-Asp(OBzl)-OH has been determined to be ≥99.0% using HPLC. sigmaaldrich.com

Method development in HPLC involves the systematic optimization of parameters such as mobile phase composition, pH, column type, and flow rate to achieve efficient separation. actascientific.compharmaguideline.com A typical mobile phase for analyzing amino acid derivatives and peptides consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min jocpr.com |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 °C jocpr.com |

For peptide conjugates, HPLC is crucial for separating the final product from starting materials and side products that may arise during synthesis. nih.govsterlingpharmasolutions.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The improved chromatographic resolution of UPLC is particularly advantageous for the analysis of complex samples like peptide conjugates, allowing for better separation of closely related impurities. The surface chemistry of columns used in UPLC, such as BEH Technology, has proven effective for peptide analysis, providing good retention and peak shape. This makes UPLC an ideal tool for both analytical characterization and for developing isolation strategies for peptide conjugates.

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by measuring their mass-to-charge ratio (m/z). wikipedia.org When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it provides an unparalleled level of specificity and sensitivity for the analysis of this compound and its peptide conjugates.

The primary application of MS is the confirmation of the molecular weight of the target compound. For this compound, the expected monoisotopic mass can be precisely measured. In the analysis of peptide conjugates, MS is used to verify the successful conjugation and to identify any impurities or degradation products. sterlingpharmasolutions.com

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. wikipedia.org In this technique, a precursor ion is selected and fragmented, typically through collision-induced dissociation (CID). wikipedia.orguab.edu The resulting fragment ions provide detailed structural information, which is essential for sequencing peptide conjugates. wikipedia.org The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, generating predictable series of ions (e.g., b- and y-ions) that allow for the determination of the amino acid sequence. This is also critical for identifying and locating modifications or conjugations within the peptide. Furthermore, mass spectrometry can distinguish between isomers, such as Asp and its isomer isoAsp, through subtle differences in fragment ion abundance or by using specific fragmentation techniques like electron-transfer dissociation (ETD). nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ |

| Monoisotopic Mass | 223.08446 u |

| Expected [M+H]⁺ Ion | 224.0917 m/z |

| Key Fragment Ion (Loss of benzyl group) | [M-C₇H₇]⁺ = 132.0348 m/z |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and rapid analytical tool for the characterization of peptides and their building blocks, such as this compound. nih.gov This soft ionization technique is particularly advantageous as it predominantly generates singly charged ions, which simplifies spectral interpretation. americanlaboratory.com

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material on a target plate. The matrix, often a small organic molecule like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, absorbs energy from a laser pulse, leading to the desorption and ionization of the analyte molecules. nih.gov The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For protected amino acids and peptide fragments, which can present challenges due to poor solubility or lability, specialized MALDI methods have been developed. One such method employs dithranol as the matrix in conjunction with cesium chloride (CsCl) as an additive. core.ac.uk This approach intentionally forms cesium adducts ([M+Cs]+), which can reduce fragmentation and improve the quality and interpretability of the mass spectra for protected peptide intermediates. core.ac.uk

The technique is highly effective for verifying the molecular weight of this compound and for monitoring its incorporation into a peptide chain during synthesis. It can readily detect the expected product and any potential side products, making it an invaluable tool for quality control. nih.gov Furthermore, MALDI-TOF/TOF, a tandem mass spectrometry approach, can be utilized for de novo sequencing of peptide conjugates and for distinguishing between isobaric and isomeric compounds. nih.govnih.gov

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed Ion Species | Expected m/z |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₄ | 223.08 | [M+H]⁺ | 224.09 |

| This compound | C₁₁H₁₃NO₄ | 223.08 | [M+Na]⁺ | 246.07 |

| This compound | C₁₁H₁₃NO₄ | 223.08 | [M+K]⁺ | 262.05 |

| Gly-Asp(OBzl)-NH₂ | C₁₃H₁₇N₃O₄ | 279.12 | [M+H]⁺ | 280.13 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another indispensable soft ionization technique for the analysis of amino acids, peptides, and proteins. nih.govnih.gov It is particularly well-suited for polar and thermally labile molecules like this compound and its peptide conjugates. In ESI, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass spectrometer.

A hallmark of ESI-MS is the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺), which allows for the analysis of high molecular weight compounds, such as large peptide conjugates, on mass spectrometers with a limited m/z range. nih.goveuropeanpharmaceuticalreview.com For a small molecule like this compound, the spectrum is typically dominated by the singly protonated molecular ion, [M+H]⁺. The presence of a primary amine in this compound makes it basic, which enhances protonation and facilitates strong signal generation in positive ion mode. europeanpharmaceuticalreview.com

ESI-MS is a rapid and highly sensitive method used to confirm the molecular weight of synthetic peptides and to identify by-products and impurities. nih.gov The choice of solvent system can significantly impact ionization efficiency; protic solvents like methanol (B129727) are often favored over aprotic solvents for peptide analysis. europeanpharmaceuticalreview.com Due to its nature as a liquid-based introduction method, ESI is the ideal ionization source for coupling with liquid chromatography (LC), a combination that provides enhanced analytical power. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. ajprd.com This hyphenated technique is a cornerstone for the characterization and purity assessment of pharmaceutical ingredients and their derivatives, including this compound and its peptide conjugates. sterlingpharmasolutions.comnih.gov

In a typical LC-MS workflow for peptide analysis, the sample is first separated using reversed-phase high-performance liquid chromatography (RP-HPLC). This separates the main compound from impurities, such as unreacted starting materials, deletion sequences from solid-phase peptide synthesis, or side-products from protecting group manipulation. sterlingpharmasolutions.com The separated components then flow directly into an ESI source for ionization and subsequent mass analysis.

LC-MS is invaluable for:

Purity Determination: Quantifying the main compound relative to any impurities. The high sensitivity of LC-MS allows for the detection of trace-level impurities that might otherwise be missed. researchgate.net

Impurity Identification: Providing the molecular weights of co-eluting or closely related impurities, which aids in their structural elucidation. sterlingpharmasolutions.com

Stability Studies: Monitoring the degradation of this compound or its peptide conjugates over time by identifying and quantifying degradation products.

Characterization of Conjugates: Peptide mapping via LC-MS is the industry-standard method for analyzing conjugation sites and post-translational modifications on complex bioconjugates. nih.govresearchgate.net

The method can also distinguish between isomers; for example, LC can separate peptides containing L-Asp from those containing D-Asp, which may have identical masses but different retention times. researchgate.net

| Peak No. | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Purity (%) |

|---|---|---|---|---|

| 1 | 2.5 | 134.05 | Aspartic Acid | 1.5 |

| 2 | 8.1 | 224.09 | This compound | 97.8 |

| 3 | 9.5 | 314.12 | Aspartic Acid α,β-dibenzyl ester | 0.7 |

Other Physico-Chemical Characterization Methods (e.g., Differential Scanning Calorimetry)

Beyond mass spectrometry, thermoanalytical techniques provide crucial information about the physical properties of materials. Differential Scanning Calorimetry (DSC) is a primary method used to measure the thermal properties of a compound, such as this compound. wikipedia.org

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This analysis reveals thermal transitions, allowing for the determination of characteristic properties. For a crystalline solid like this compound, DSC can be used to determine:

Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak on the DSC thermogram. This is a key indicator of purity.

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, which is calculated from the area of the melting peak.

Glass Transition Temperature (T₉): For amorphous or semi-crystalline materials, the temperature at which the amorphous region transitions from a rigid to a more flexible state. tainstruments.com

| Parameter | Value | Description |

|---|---|---|

| Melting Point (Tₘ) | ~165-168 °C | Temperature of maximum endothermic heat flow during melting. |

| Enthalpy of Fusion (ΔHfus) | Value in J/g | Energy absorbed during the melting process. |

| Appearance | White crystalline solid | Visual observation of the compound's physical state. |

Advanced Research Perspectives and Future Directions for H Asp Obzl Chemistry

Continuous Development of Novel Protecting Group Strategies for Aspartic Acid

The benzyl (B1604629) ester group in H-Asp-OBzl serves as a common protecting group for the beta-carboxylic acid of aspartic acid in peptide synthesis sigmaaldrich.comsigmaaldrich.com. It is typically removed by hydrogenolysis or treatment with strong acids . While widely used, the benzyl ester, like other protecting groups for aspartic acid's beta-carboxyl, is implicated in the significant challenge of aspartimide formation during peptide synthesis, particularly under basic conditions used for Fmoc deprotection biotage.comnih.govresearchgate.netiris-biotech.desemanticscholar.org. Aspartimide formation is a base-catalyzed side reaction involving the intramolecular cyclization of the aspartyl residue, leading to the formation of a succinimide (B58015) ring and subsequent potential for epimerization and the formation of undesired iso-peptides biotage.comiris-biotech.desemanticscholar.org.

Ongoing research focuses on developing novel protecting groups for the beta-carboxylic acid of aspartic acid that minimize or eliminate aspartimide formation. Strategies include increasing the steric bulk of the ester group to hinder intramolecular cyclization researchgate.netiris-biotech.debiotage.com. Bulky acyclic and cyclic alkyl esters have been investigated, with some bulky groups showing significantly greater resistance to base-catalyzed aspartimide formation compared to less hindered esters like the benzyl ester researchgate.net. For instance, the 2,4-dimethyl-3-pentyl ester has demonstrated superior protection against aspartimide formation, even under elevated temperatures used for difficult couplings researchgate.net.

Beyond steric hindrance, entirely new approaches to masking the carboxylic acid are being explored. Cyanosulfurylides (CSY) represent a novel class of protecting groups that mask the carboxylic acid via a stable carbon-carbon bond, offering stability under typical solid-phase peptide synthesis conditions and showing potential to completely suppress aspartimide formation semanticscholar.orgrsc.org. These advancements aim to improve the purity and yield of Asp-containing peptides, which is crucial for the synthesis of longer and more complex peptide sequences.

Innovations in Stereochemical Control for this compound Incorporations

Maintaining stereochemical integrity is paramount in peptide synthesis, as epimerization (racemization) can lead to the formation of diastereomers that are often difficult to separate from the desired product and can have altered biological activity mdpi.comthieme-connect.de. While this compound is typically introduced into peptide synthesis as the stereochemically pure L-isomer, challenges to stereochemical control can arise during coupling steps and, significantly, through side reactions like aspartimide formation biotage.comiris-biotech.desemanticscholar.org.

Aspartimide formation is a major pathway leading to the loss of stereochemical integrity at the alpha-carbon of aspartic acid, as the succinimide intermediate can undergo facile epimerization before ring opening biotage.comiris-biotech.desemanticscholar.org. Therefore, innovations in stereochemical control for this compound incorporations are closely linked to the development of protecting group strategies that prevent aspartimide formation, as discussed in Section 7.1.

Furthermore, research continues into optimizing coupling reagents, reaction conditions, and synthetic strategies to minimize epimerization during peptide bond formation involving activated aspartic acid derivatives. Factors influencing epimerization include the choice of coupling agent, the presence of bases, solvent effects, and temperature mdpi.com. Novel synthetic approaches, such as chemo-enzymatic peptide synthesis, are also being explored, which can offer improved regio- and stereoselectivity compared to traditional chemical methods bachem.com. Methods for analyzing peptide stereochemistry, such as advanced chromatographic techniques coupled with mass spectrometry, are also under continuous development to better evaluate the stereochemical purity of synthetic peptides acs.orgnih.gov.

Emerging Synthetic Strategies for Asp-Containing Peptides

This compound is a key component in the synthesis of peptides containing aspartic acid residues. While solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) remain the dominant methodologies, emerging strategies are being developed to overcome limitations, particularly for complex or difficult sequences involving aspartic acid.

One significant area of innovation is the development of strategies to mitigate problems associated with aspartimide formation, which is particularly problematic in sequences like Asp-Gly biotage.comsemanticscholar.orgrsc.org. Beyond novel protecting groups, strategies include the use of specific linkers to the solid support, backbone modifications, or the incorporation of pseudo-proline residues to disrupt peptide conformation and reduce the propensity for cyclization nih.govsemanticscholar.org. Fragment condensation approaches, where pre-synthesized and protected peptide segments are coupled, are also employed for the synthesis of longer peptides containing aspartic acid, allowing for better control over side reactions peptide.comoup.com.

Chemo-enzymatic peptide synthesis (CEPS) is an emerging strategy that utilizes enzymes to ligate peptide fragments, offering potential advantages in terms of efficiency, selectivity, and the ability to synthesize long peptides with high purity, including those with challenging sequences containing aspartic acid bachem.com. Novel solid-phase strategies are also being developed for the synthesis of complex peptide conjugates, where differentially protected amino acid derivatives like those of aspartic acid are crucial beilstein-journals.org. Furthermore, new methods for synthesizing branched and cyclic peptides, which often incorporate aspartic acid residues for cyclization or functionalization, are continually being explored unimelb.edu.aurhhz.netmdpi.com.

Future Prospects in Chemical Biology and Material Science Applications for this compound

The ability to synthesize peptides with specific sequences and modifications, facilitated by building blocks like this compound, opens up numerous possibilities in chemical biology and material science. Synthetic peptides are increasingly utilized as tools to study biological processes, develop therapeutic agents, and create novel materials mdpi.comchemimpex.comrsc.orgopenaccessjournals.com.

In chemical biology, this compound allows for the incorporation of aspartic acid, a residue important for various biological functions, including binding sites, enzyme activity, and post-translational modifications. Future research will likely involve the synthesis of complex peptide probes, inhibitors, or activators containing aspartic acid residues for studying protein-protein interactions, enzyme mechanisms, and cellular pathways. The development of methods for site-specific labeling or modification of Asp residues within peptides, enabled by controlled synthesis using protected derivatives, is also a promising area.

In material science, peptides and peptide-based materials are gaining interest due to their self-assembly properties, biocompatibility, and tunable structures. This compound can be used to synthesize peptide amphiphiles, hydrogels, and other self-assembling structures where the acidic side chain of aspartic acid plays a role in driving assembly, interacting with metal ions, or providing sites for further functionalization. Future prospects include the design and synthesis of peptide-based biomaterials for drug delivery, tissue engineering, and biosensing applications, leveraging the specific properties imparted by incorporated aspartic acid residues. The continued development of efficient and reliable synthetic methods using building blocks like this compound will be essential for realizing the full potential of peptides in these diverse fields.

Q & A

Q. What are the established protocols for synthesizing H-Asp-OBzl, and how can purity be optimized during synthesis?

Synthesis of this compound typically involves benzyl ester protection of aspartic acid’s β-carboxylic group. A common method is coupling H-Asp-OH with benzyl alcohol via carbodiimide-mediated activation (e.g., DCC or EDC) under inert conditions. To optimize purity:

- Use high-purity solvents (e.g., anhydrous DMF) to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, mobile phase: ethyl acetate/hexane 1:1) to detect intermediates.

- Purify via column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixture) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

Key techniques include:

- NMR : Assign peaks for benzyl protons (δ 7.3–7.5 ppm) and aspartyl α-proton (δ 4.2–4.5 ppm). Confirm esterification via absence of β-carboxylic acid protons.

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor [M+H]+ ion (m/z ~266).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹).

Ambiguities arise in distinguishing aspartyl diastereomers. Use chiral columns or compare retention times with authentic standards .

Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?

this compound is sparingly soluble in aqueous buffers. Strategies include:

- Pre-dissolve in DMSO (≤5% final concentration) to avoid aggregation.

- Use sonication or mild heating (≤40°C) to enhance dissolution.

- Verify stability under these conditions via HPLC post-treatment .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s stability under varying pH conditions?

Conflicting reports on stability (e.g., hydrolysis at pH >7 vs. stability in buffers) require controlled experiments:

- Method : Incubate this compound in buffers (pH 4–9) at 25°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Analysis : Quantify degradation via HPLC area-under-curve (AUC) and identify byproducts via LC-MS.

- Variables : Control ionic strength (e.g., 0.1 M NaCl) to isolate pH effects.

- Resolution : If contradictions persist, validate via kinetic modeling (Arrhenius plots) to identify temperature-dependent degradation pathways .

Q. What experimental frameworks are recommended for studying this compound’s role in peptide coupling reactions, particularly when low yields are observed?

Low coupling efficiency may arise from steric hindrance or racemization. Mitigation strategies:

Q. How should researchers approach data interpretation when this compound exhibits unexpected biological activity in cell-based assays?

Unexpected activity (e.g., cytotoxicity) may stem from:

- Impurities : Re-analyze compound via LC-MS to rule out byproducts.

- Off-target effects : Include a negative control (e.g., benzyl alcohol) to isolate this compound’s contribution.

- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways affected, and validate via siRNA knockdown .

Methodological Guidance for Data Contradictions

Q. How can researchers systematically analyze discrepancies in this compound’s reported crystallization behavior?

| Variable | Reported Behavior | Resolution Strategy |

|---|---|---|

| Solvent system | Ethanol vs. acetone/water | Replicate under identical conditions. |

| Temperature | Room temp. vs. 4°C | Perform controlled cooling experiments. |

| Purity | ≥95% vs. ≤90% | Re-purify using orthogonal methods. |

Use powder XRD to compare crystal structures and DSC for polymorph identification .

Best Practices for Reproducibility

- Data management : Document synthesis parameters (e.g., solvent ratios, reaction times) in structured tables.

- Negative results : Report failed coupling attempts or degradation conditions to aid troubleshooting.

- Code sharing : Provide scripts for HPLC/MS data analysis (e.g., Python-based AUC calculation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.